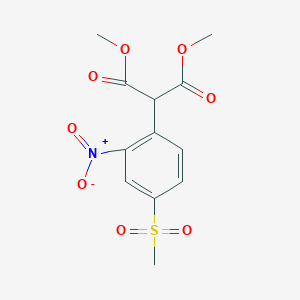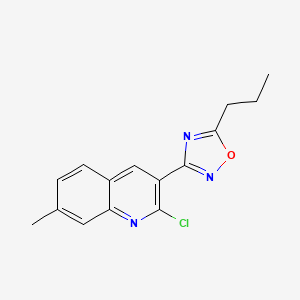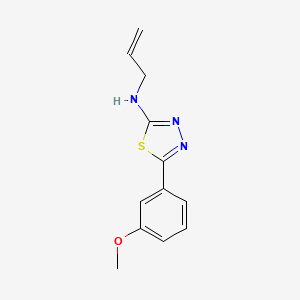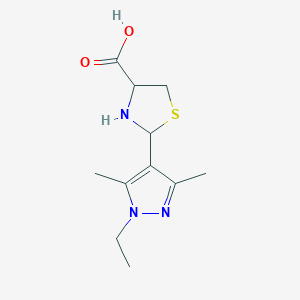
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl malonate is a diester derivative of malonic acid. It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid .
Synthesis Analysis
The synthesis of dimethyl malonate can be achieved through a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . Malonic ester synthesis provides a more convenient alternative to convert 3 to 4 .Molecular Structure Analysis
The molecular formula for dimethyl malonate is C5H8O4 .Chemical Reactions Analysis
The Knoevenagel Condensation is a chemical reaction where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to the one you mentioned, Dimethyl 2-(2-methoxyphenoxy)malonate, are as follows: it is used for R&D purposes only .Applications De Recherche Scientifique
- Malonates such as diethyl malonates, (chlorocarbonyl)ketenes, and bis (2,4,6-trichlorophenyl) malonates are used for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .
- Malonic acid derivatives react by cyclocondensation with dinucleophiles to afford 5-, 6- and 7- membered rings and thus give a variety of so-called “malonyl heterocycles” .
- The classical reactions of this type are the well-known syntheses of barbituric acids from malonates and urea, and Tschitschibabin´s synthesis of “malonyl-α-aminopyridine”, pyrido [1,2- a ]pyrimidine-2,4-dione from diethyl malonate and 2-aminopyridine .
- Dimethyl 2-(4-methylbenzylidene)-malonate is a compound that has been studied in the field of crystallography .
- In the molecule of the title compound, the benzene ring forms dihedral angles of 18.60 (7) and 81.36 (8) with the two arms of the malonate moiety .
- The crystal structure features C—H O interactions, which form chains running parallel to the b axis .
- Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids called the Malonic Ester Synthesis .
- Malonic ester synthesis is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 .
Organic Synthesis
Crystallography
Malonic Ester Synthesis
- Diethyl malonate, a type of malonate, is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- In the manufacture of medicines, malonic ester is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants .
- Diethyl malonate is also used to synthesize other compounds such as artificial flavorings .
- It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .
Synthesis of Barbiturates and Vitamins
Synthesis of Flavorings
Cycloalkylcarboxylic Acid Synthesis
- The enantioselective Michael addition of various malonate esters to benzalacetophenone has been explored .
- This process involves the successful utilization of chiral phase transfer catalysts derived from proline, mandelic acid, and tartaric acid under mild phase transfer conditions .
- The results signify that these chiral phase transfer catalysts are efficacious towards enantioselective Michael addition as the use of it resulted in good enantioselectivity and appreciable chemical yields .
- Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids, a process known as the Malonic Ester Synthesis .
- This synthetic procedure is used to convert a compound that has a certain structural formula into a carboxylic acid that has a different structural formula .
Enantioselective Michael Addition
Conversion of Alkyl Halides to Carboxylic Acids
Synthesis of Substituted Acetic Acid
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGCONCEDRXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649560 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate | |
CAS RN |
917562-22-2 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)







![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)